2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide
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Overview
Description
The compound is a derivative of the pyrazolo[3,4-d]pyridazine class . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized using various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
I have conducted a search for the scientific research applications of the compound , but it appears that there is limited information available specifically for “2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide”. The search results mainly discuss the broader group of 1H-pyrazolo[3,4-b]pyridines and their synthesis and biomedical applications .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC 50 range of 48–90 nM .
properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-17-12-21-25(16-10-6-3-7-11-16)19(17)20(27)24(23-14)13-18(26)22-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYHKWFSKULLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide |
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